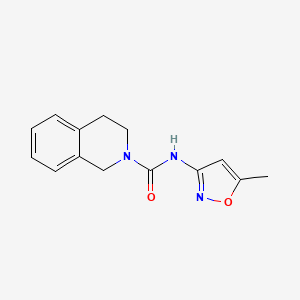
N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, which is a protein kinase that plays a critical role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression.
Mécanisme D'action
N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide acts as a competitive inhibitor of GSK-3β by binding to the ATP-binding site of the enzyme. This results in the inhibition of GSK-3β activity, leading to the modulation of various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. The inhibition of GSK-3β activity also leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the hyperphosphorylation of tau protein. In bipolar disorder, this compound has been shown to have mood-stabilizing effects by modulating the activity of GSK-3β. In cancer, this compound has been shown to inhibit the proliferation and survival of cancer cells by modulating various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is its potent inhibitory activity against GSK-3β. This makes it a valuable tool for studying the role of GSK-3β in various cellular processes and diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One direction is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in other diseases, such as diabetes and neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy in certain diseases.
Méthodes De Synthèse
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the reaction of 5-methyl-3-amino-1,2-oxazole with 2-bromo-3,4-dihydroisoquinoline-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. This compound acts as a potent inhibitor of GSK-3β, which is a key enzyme involved in the pathogenesis of these diseases. In Alzheimer's disease, GSK-3β is responsible for the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles. In bipolar disorder, GSK-3β is involved in the regulation of mood and behavior. In cancer, GSK-3β is implicated in the proliferation and survival of cancer cells.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-8-13(16-19-10)15-14(18)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8H,6-7,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVNQCFEVIXQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)
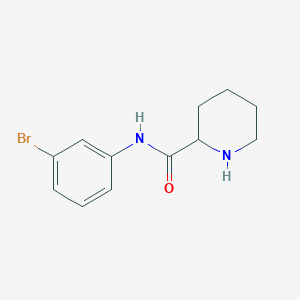
![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)
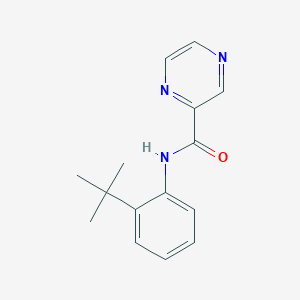
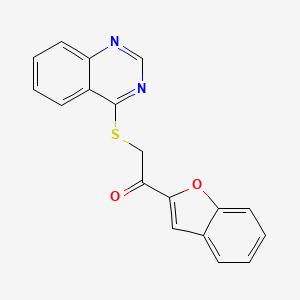
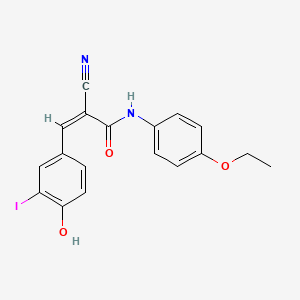
![1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one](/img/structure/B7465066.png)
![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)
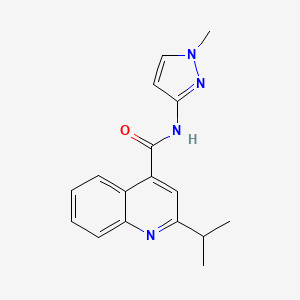

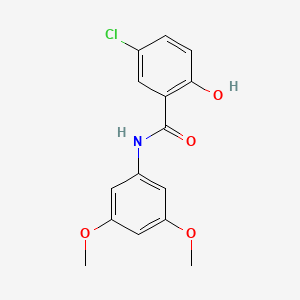
![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)